Anthracene, 1,9-dibromo-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
92610-89-4 |
|---|---|
Molecular Formula |
C14H8Br2 |
Molecular Weight |
336.02 g/mol |
IUPAC Name |
1,9-dibromoanthracene |
InChI |
InChI=1S/C14H8Br2/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-8H |
InChI Key |
QBAJKUMKRXROET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Complex Chemical Transformations of Dibromoanthracene
Preparative Routes to 9,10-Dibromoanthracene (B139309)
The synthesis of 9,10-dibromoanthracene is most commonly achieved through the direct bromination of anthracene (B1667546). This electrophilic aromatic substitution reaction is a well-established and efficient method, with various reagents and conditions reported in the literature to optimize yield and purity.
Bromination of Anthracene Precursors
The direct bromination of anthracene is the most prevalent method for preparing 9,10-dibromoanthracene. orgsyn.org This reaction typically involves treating anthracene with a brominating agent in a suitable solvent. The choice of brominating agent and solvent system can significantly influence the reaction's efficiency and the purity of the resulting product.
One of the earliest and most cited methods involves the use of elemental bromine (Br₂) in a solvent such as carbon tetrachloride (CCl₄) or carbon disulfide (CS₂). orgsyn.orgtandfonline.com The reaction can be carried out at room temperature, with the product precipitating out of the solution due to its limited solubility. orgsyn.org Yields for this method are generally high, often in the range of 83-88%. orgsyn.org An improved procedure using acetic acid as a less toxic and inexpensive solvent has also been developed, affording 9,10-dibromoanthracene in yields greater than 95%. tandfonline.com
Alternative brominating agents have also been explored to circumvent the use of hazardous elemental bromine. Bromodimethylsulfonium bromide (BDMS) has been demonstrated as an efficient reagent for the synthesis of 9,10-dibromoanthracene in dichloromethane, providing excellent yields. rhhz.net Another approach utilizes N-bromosuccinimide (NBS) under light irradiation to produce 9-bromoanthracene, which can then be further transformed into the desired 9,10-dibromoanthracene. bloomtechz.com
The reaction conditions for the bromination of anthracene to 9,10-dibromoanthracene are summarized in the table below.
| Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Bromine (Br₂) | Carbon Tetrachloride | Room Temperature | 0.5 hours | 83-88 | orgsyn.org |
| Bromine (Br₂) | Acetic Acid | Room Temperature | 0.5 hours | >95 | tandfonline.com |
| Bromodimethylsulfonium bromide (BDMS) | Dichloromethane | Room Temperature | Not specified | Excellent | rhhz.net |
| 1,3-dibromo-5,5-dimethylhydantoin | Ethyl Acetate | Reflux | 2.5 hours | Not specified | chemicalbook.com |
Advanced Functionalization Strategies and Derivatization
The bromine atoms in 9,10-dibromoanthracene serve as versatile handles for introducing a wide range of functional groups, enabling the synthesis of novel materials with tailored electronic and photophysical properties. Nucleophilic substitution and organometallic coupling reactions are the primary strategies employed for the derivatization of this key intermediate.
Nucleophilic Substitution Reactions with Dibromoanthracene
The electron-deficient nature of the anthracene core, enhanced by the electron-withdrawing bromine atoms, facilitates nucleophilic substitution reactions at the 9 and 10 positions. These reactions allow for the introduction of various heteroatom-containing functional groups.
Copper-assisted nucleophilic substitution reactions are particularly effective for the functionalization of 9,10-dibromoanthracene. These reactions typically involve the use of a copper(I) salt, such as copper(I) iodide (CuI), to facilitate the displacement of the bromide ions by a nucleophile. This methodology has been successfully employed to synthesize a variety of 9,10-disubstituted anthracene derivatives.
For instance, the copper-assisted reaction of 2,9,10-tribromoanthracene with sodium methoxide (B1231860) in the presence of CuI in DMF at approximately 100 °C leads to the formation of the corresponding trimethoxy compound in a 70% yield. beilstein-journals.org Similarly, copper-assisted nucleophilic substitution can be used to introduce cyano groups. The reaction of 2,9,10-tribromoanthracene with a cyanide source in the presence of a copper catalyst can yield the corresponding trinitrile derivative. nih.gov A common route to 9,10-diisocyanoanthracene (B14272992) involves the nucleophilic substitution of 9,10-dibromoanthracene with cyanide ions. vulcanchem.com
Organometallic Coupling Reactions Utilizing Dibromoanthracene Building Blocks
Organometallic cross-coupling reactions have emerged as powerful tools for carbon-carbon bond formation, and 9,10-dibromoanthracene is an excellent substrate for these transformations. These reactions, often catalyzed by palladium complexes, enable the introduction of a wide variety of aryl, alkynyl, and alkyl groups at the 9 and 10 positions.
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, is a highly effective method for the synthesis of 9,10-dialkynylanthracenes. nih.gov These compounds are of significant interest due to their extended π-conjugation and potential applications in organic electronics.
The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(CH₃CN)₂Cl₂, and a copper(I) co-catalyst, like CuI, in the presence of a base, often an amine such as diisopropylamine. researchgate.net The reaction can be performed sequentially, allowing for the synthesis of unsymmetrical 9,10-disubstituted anthracenes. For example, 9-bromo-10-iodoanthracene, which can be prepared from 9,10-dibromoanthracene, undergoes a selective Sonogashira coupling at the more reactive iodo position, followed by a second coupling at the bromo position to yield dissymmetrically functionalized anthracenes. researchgate.nettubitak.gov.tr
Recent advancements have led to the development of copper-free and amine-free Sonogashira reaction conditions. A catalytic system comprising Pd(CH₃CN)₂Cl₂ and cataCXium A in the presence of Cs₂CO₃ in a green solvent has been shown to be effective for the twofold coupling of 9,10-dibromoanthracene with terminal alkynes at room temperature, producing tetraalkynylated anthracenes in good to excellent yields. nih.gov
The following table summarizes representative Sonogashira cross-coupling reactions with 9,10-dibromoanthracene derivatives.
| Substrate | Alkyne | Catalyst/Co-catalyst | Base/Solvent | Product | Yield (%) | Reference |
| 9-Bromo-10-iodo-anthracene | para-Substituted Phenylacetylenes | Pd(PPh₃)₄ / CuI | Toluene/Diisopropylamine | 9-Bromo-10-(phenylethynyl)anthracene derivatives | Excellent | researchgate.nettubitak.gov.tr |
| 9-Bromo-10-(phenylethynyl)anthracene derivatives | TMS-acetylene | Pd(PPh₃)₄ / CuI | Toluene/Diisopropylamine | 9-(Phenylethynyl)-10-(trimethylsilylethynyl)anthracene derivatives | 65-98 | researchgate.net |
| 9,10-Dibromoanthracene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ / 2-Me-THF | 9,10-Bis(phenylethynyl)anthracene | Good | nih.gov |
Suzuki Coupling Methodologies
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. In the context of brominated anthracenes, it is primarily employed with 9,10-dibromoanthracene to synthesize diarylanthracene derivatives, which are valuable in materials science, particularly for organic light-emitting diodes (OLEDs). acs.orgthieme-connect.comepa.govnih.gov
The reaction involves the palladium-catalyzed coupling of the dibromoanthracene with various aryl boronic acids. thieme-connect.comepa.gov Researchers have developed protocols for both double and selective mono-arylation. For instance, a one-step synthesis for 9,10-diarylanthracenes has been described using a palladium(0) catalyst. thieme-connect.comepa.gov
More advanced strategies involve a one-pot sequential double Suzuki coupling or even a triple coupling process using multiple different aryl boronic acids, catalyzed by a palladacycle complex. acs.orgnih.gov This allows for the efficient, step-economic synthesis of complex, unsymmetrical anthracene-based emitters without isolating intermediate products. acs.org The choice of palladium catalyst system is crucial; studies have shown that catalysts like Pd(PPh₃)₄ or XPhos Pd G1/G2 can influence reactivity and selectivity, though sometimes with poor selectivity towards mono-arylation. acs.org Mechanochemical methods, or solid-state Suzuki couplings, have also been successfully applied to the double arylation of 9,10-dibromoanthracene, achieving quantitative yields. rsc.org
Table 1: Examples of Suzuki Coupling Reactions with 9,10-Dibromoanthracene
| Catalyst System | Reactants | Product Type | Yield | Reference |
|---|---|---|---|---|
| Palladacycle Complex IA | 9,10-Dibromoanthracene, Benzofuran-2-boronic acid, 4-Chlorophenyl boronic acid | Triple-coupled OLED emitter | Not specified | acs.org |
| Pd(0) | 9,10-Dibromoanthracene, Various aryl boronic acids | 9,10-Diarylanthracenes | Good | thieme-connect.comepa.gov |
| Ball-milling (LAG) | 9,10-Dibromoanthracene, Phenylboronic acid | Double arylation product | 99% | rsc.org |
| Pd(PPh₃)₄ | 9,10-Dibromoanthracene, Phenylboronic acid | Mono- and Di-arylated products | Poor selectivity | acs.org |
Stille Coupling Reactions
The Stille coupling reaction, which pairs organotin compounds with organic halides under palladium catalysis, is another key method for extending the conjugated system of anthracene. nrochemistry.comu-tokyo.ac.jpchemicalbook.com Similar to the Suzuki coupling, this reaction is well-established for 9,10-dibromoanthracene. chemicalbook.com The organotin reagents are valued for their tolerance of a wide array of functional groups and their insensitivity to moisture and air. nrochemistry.com
The general mechanism involves oxidative addition of the halide to a Pd(0) center, followed by transmetalation with the organostannane and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. nrochemistry.com A significant challenge in Stille couplings is the removal of toxic organotin byproducts, which can often be mitigated by work-up procedures involving potassium fluoride (B91410) or filtration through triethylamine-treated silica (B1680970). nrochemistry.com While highly effective, potential side reactions such as the homocoupling of the organostannane can occur. nrochemistry.com Recent studies have also identified other side reactions, such as the direct C-H stannylation of other aromatic rings in the reaction mixture. rsc.org
Electrophilic Bromination of 9,10-Dibromoanthracene and Adduct Formation
The central ring of anthracene is highly reactive towards electrophilic addition. The electrophilic bromination of 9,10-dibromoanthracene does not typically lead to substitution on the outer rings but rather to an addition reaction across the 9,10-positions, breaking the aromaticity of the central ring and forming non-aromatic tetrahydroanthracene (B13747835) adducts.
Treating 9,10-dibromoanthracene with molecular bromine results in the formation of 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene adducts. nih.gov The conditions of the bromination—such as solvent, temperature, and the presence or absence of light or a catalyst—dramatically affect the stereochemical outcome and the ratio of the resulting diastereomers. nih.gov
For instance, reacting 9,10-dibromoanthracene with bromine in carbon tetrachloride (CCl₄) without a catalyst can produce a specific hexabromide isomer in high yield (95%). nih.govnih.gov Photolytic bromination in chloroform (B151607) (CHCl₃) can lead to a mixture of three diastereomers. nih.gov The use of silica gel as a support for the bromination in benzene (B151609) has also been shown to favor the formation of one major hexabromide isomer. nih.gov These hexabromide adducts are often stable in the dark but can be sensitive to daylight, which may induce isomerization or rearomatization. nih.gov
Table 2: Influence of Reaction Conditions on the Bromination of 9,10-Dibromoanthracene
| Conditions | Solvent | Products | Yield/Ratio | Reference |
|---|---|---|---|---|
| Br₂, No catalyst, dark | CCl₄ | 1,2,3,4,9,10-Hexabromo-1,2,3,4-tetrahydroanthracene (Isomer 3) | 95% | nih.govnih.gov |
| Br₂, Irradiation (150W lamp), 0 °C | CHCl₃ | Mixture of hexabromide isomers (3, 4, and 5) | 73% (3), 8% (4), 5% (5) | nih.gov |
| Br₂, Daylight, rt, 5 days | CH₂Cl₂ | Mixture of hexabromide isomers (3, 4, 5) and starting material (2) | 91:4:4:1 | nih.gov |
| Br₂, Silica gel, rt, 4 days | Benzene | Mixture of hexabromide isomers (3, 4, 5) and starting material (2) | 80:6:4:10 | nih.gov |
The hexabrominated tetrahydroanthracene adducts are valuable precursors for synthesizing otherwise difficult-to-obtain substituted aromatic anthracenes. nih.govbeilstein-journals.org This is achieved through base-induced elimination reactions, where hydrogen bromide (HBr) is removed, leading to rearomatization. The choice of base and reaction conditions is critical for the selectivity of the final product. nih.gov
For example, the pyridine-induced elimination from a specific hexabromide isomer (compound 3) selectively yields 2,9,10-tribromoanthracene in 75% yield. nih.govnih.gov In another pathway, silver ion-assisted solvolysis of a hexabromide adduct (compound 6) in methanol (B129727) produces tetrabromo-dimethoxy-tetrahydroanthracene isomers (compounds 7 and 8). beilstein-journals.org Subsequent base-promoted aromatization of these methoxy (B1213986) isomers yields a mixture of 1-methoxy-3,9,10-tribromoanthracene and 1-methoxy-2,9,10-tribromoanthracene, with the product ratio depending on which stereoisomer was used as the starting material. beilstein-journals.org
Selective Routes to Brominated Anthraquinones from 9,10-Dibromoanthracene
9,10-Dibromoanthracene can serve as a starting point for the synthesis of functionally substituted and brominated anthraquinones, which are important synthetic intermediates. beilstein-journals.orgnih.gov A selective, four-step process has been developed to convert 9,10-dibromoanthracene into 2,9,10-tribromoanthracene-1,4-dione. beilstein-journals.orgresearchgate.net
The pathway involves several key transformations:
Bromination of 9,10-dibromoanthracene to a hexabromotetrahydroanthracene adduct. beilstein-journals.org
Silver ion-assisted solvolysis of the adduct to form a diol, 2,3,9,10-tetrabromo-1,2,3,4-tetrahydroanthracene-1,4-diol (compound 17). beilstein-journals.org
Reaction of this diol with a base like sodium methoxide, which generates a tribromodihydroanthracene-1,4-diol (compound 27). beilstein-journals.orgresearchgate.net
Oxidation of this diol with pyridinium (B92312) chlorochromate (PCC) to afford the final product, 2,9,10-tribromoanthracene-1,4-dione (compound 28), in high yield (90%). beilstein-journals.orgresearchgate.net
This multi-step synthesis demonstrates how the initial addition to the central anthracene ring can be strategically reversed and modified to install functionality on the outer rings.
Rearrangement Reactions and Isomerization Mechanisms
Rearrangement and isomerization are important mechanistic considerations in the chemistry of brominated anthracenes. One notable example is the configurational isomerization of hexabromotetrahydroanthracene diastereomers. When a pure sample of one isomer (e.g., compound 4) is exposed to daylight in a solvent like CDCl₃, it equilibrates to a mixture containing other diastereomers (compounds 3 and 5). nih.gov This isomerization process is photolytically driven and stops in the dark, indicating a light-induced mechanism. Molecular mechanics calculations suggest that the isomer distribution is governed by the relative thermodynamic stabilities of the diastereomers. nih.gov
In different chemical systems, rearrangement reactions of brominated precursors can be used to construct new polycyclic frameworks. For instance, brominated lactol silyl (B83357) ethers, under heating in acetic acid with sodium acetate, can undergo a ring-rearrangement reaction involving a 1,2-aryl migration to form fully substituted naphthalene (B1677914) scaffolds. researchgate.net While not directly involving anthracene, this highlights a class of rearrangements applicable to complex brominated aromatic systems.
Lack of Documented Synthetic Routes from 1,9-Dibromoanthracene for Highly Substituted Derivatives
Despite extensive searches of scientific literature, there is a notable absence of documented research detailing the use of Anthracene, 1,9-dibromo- as a starting material for the synthesis of highly substituted anthracene derivatives. The vast majority of published synthetic methodologies and studies on complex chemical transformations focus on its isomer, 9,10-dibromoanthracene.
The chemical literature is rich with examples of how 9,10-dibromoanthracene serves as a versatile precursor. It is commonly used in a variety of palladium-catalyzed cross-coupling reactions—such as Suzuki, Stille, Heck, and Sonogashira couplings—as well as Buchwald-Hartwig aminations. These reactions effectively replace the bromine atoms at the 9 and 10 positions with a wide range of functional groups, leading to a diverse library of highly substituted anthracene compounds with applications in materials science and organic electronics.
Furthermore, the reactivity of 9,10-dibromoanthracene has been explored through further bromination to yield hexabromoanthracene intermediates. These intermediates, in turn, can be transformed into other polysubstituted anthracenes through elimination and substitution reactions.
In stark contrast, similar synthetic applications for Anthracene, 1,9-dibromo- are not readily found in accessible chemical databases and research articles. The unique peri-positioning of the bromine atoms in the 1,9-isomer presents different steric and electronic properties compared to the 9,10-isomer, which likely influences its reactivity and synthetic utility. However, without published studies, a detailed account of its role in creating highly substituted anthracene derivatives cannot be provided at this time.
Therefore, the specific section on "Synthetic Routes to Highly Substituted Anthracene Derivatives" originating from Anthracene, 1,9-dibromo- cannot be populated with the detailed research findings and data tables as requested, due to the lack of available scientific information.
Photophysical Properties and Excited State Dynamics of Dibromoanthracene Systems
Electronic Absorption and Emission Spectroscopy of Dibromoanthracenes
The electronic absorption and emission spectra of 1,9-dibromoanthracene provide fundamental insights into its molecular structure and excited-state properties. The introduction of bromine atoms, particularly at the 9 and 10 positions, induces notable changes in the electronic transitions compared to the parent anthracene (B1667546) molecule. researchgate.netoup.com
The absorption spectra of 9,10-disubstituted anthracene derivatives, including 9,10-dibromoanthracene (B139309), have been studied in various crystalline forms and solutions. researchgate.netoup.comaip.org These studies reveal that the positions and intensities of the absorption bands are sensitive to the molecular environment and the specific substitution pattern. researchgate.netsemanticscholar.org For instance, the electronic absorption spectra of different crystalline modifications of 9,10-dichloroanthracene (B1293567) and 9,10-dibromoanthracene show distinct features, with assignments made for each absorption band. researchgate.netoup.com
The emission properties are equally informative. The fluorescence of anthracene and its derivatives is a well-known phenomenon, and the introduction of heavy atoms like bromine can influence the emission quantum yield and lifetime through the heavy-atom effect, which enhances intersystem crossing to the triplet state. researchgate.net
Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents, reflecting the differential solvation of the ground and excited electronic states. nih.gov This phenomenon is a powerful tool for probing the nature of the excited state and the intermolecular interactions between the solute and solvent molecules. nih.govscirp.org
For polar molecules, the absorption and emission spectra often exhibit shifts in wavelength depending on the polarity of the solvent. scirp.orgresearchgate.net An increase in solvent polarity can lead to a red shift (bathochromism) or a blue shift (hypsochromism) of the absorption and emission bands, depending on the relative stabilization of the ground and excited states. ijcce.ac.ir While specific data for 1,9-dibromoanthracene is not extensively detailed in the provided results, the general principles of solvatochromism in anthracene derivatives suggest that its absorption and emission spectra would be influenced by solvent polarity. researchgate.net For example, some organosilicon copolymers containing anthracene units exhibit solvatochromism in their emission spectra, with the emission maximum shifting to longer wavelengths in more polar solvents, indicative of an intramolecular charge transfer (CT) excited state. researchgate.net This suggests that the polarity of the excited state in such systems is higher than that of the ground state.
The following interactive table provides hypothetical absorption and emission maxima for 1,9-dibromoanthracene in a range of solvents with varying polarities, illustrating the expected solvatochromic shifts.
| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) |
| n-Hexane | 1.88 | 400 | 420 |
| Toluene | 2.38 | 402 | 425 |
| Dichloromethane | 8.93 | 405 | 435 |
| Acetone | 20.7 | 408 | 445 |
| Acetonitrile | 37.5 | 410 | 450 |
Note: The data in this table is illustrative and based on general principles of solvatochromism for similar compounds. Actual experimental values may vary.
The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a critical parameter in characterizing the efficiency of the fluorescence process. For many anthracene derivatives, the fluorescence quantum yield is strongly dependent on temperature. researchgate.netedinst.com
Generally, for 9- or 9,10-substituted anthracenes, the fluorescence quantum yields increase as the temperature decreases. researchgate.net This behavior is often attributed to the temperature dependence of the intersystem crossing (ISC) rate from the lowest excited singlet state (S1) to the triplet state (T1). researchgate.netacs.org At lower temperatures, the rate of this non-radiative decay pathway is reduced, leading to an increase in the efficiency of the radiative decay (fluorescence). researchgate.net At 77 K, the fluorescence quantum yields of some of these compounds can approach unity, with a concurrent decrease in the detectable formation of triplet states. researchgate.net An Arrhenius plot analysis of emission and absorption data can confirm that the temperature dependence of fluorescence is primarily caused by the temperature-dependent ISC process. researchgate.net
The table below presents hypothetical temperature-dependent fluorescence quantum yields for 1,9-dibromoanthracene, reflecting the typical trend observed for related compounds.
| Temperature (K) | Fluorescence Quantum Yield (Φf) |
| 298 | 0.15 |
| 273 | 0.25 |
| 250 | 0.40 |
| 200 | 0.65 |
| 77 | 0.95 |
Note: This data is illustrative and based on the general temperature-dependent behavior of substituted anthracenes. researchgate.net
Fluorescence Quenching Mechanisms in Dibromoanthracene Derivatives
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. chalcogen.rorsc.org It can occur through various molecular interactions, including excited-state reactions, energy transfer, and complex formation. chalcogen.ro The study of quenching mechanisms provides valuable information about the excited-state properties and interactions of fluorescent molecules. chalcogen.ro
Dynamic, or collisional, quenching occurs when the excited fluorophore collides with a quencher molecule in solution. chalcogen.ro This process deactivates the fluorophore, returning it to the ground state without the emission of a photon. The efficiency of dynamic quenching is dependent on the concentration of the quencher and is described by the Stern-Volmer equation. chalcogen.ro For dynamic quenching, the quenching rate constant typically increases with increasing temperature, as higher temperatures lead to faster diffusion and more frequent collisions. chalcogen.ro
Static quenching occurs when a fluorophore and a quencher form a non-fluorescent complex in the ground state. chalcogen.romdpi.com This pre-formed complex absorbs light but does not fluoresce. Unlike dynamic quenching, the formation of this ground-state complex reduces the population of fluorophores that can be excited, thereby decreasing the fluorescence intensity. chalcogen.ro Static and dynamic quenching can often be distinguished by their different dependencies on temperature and viscosity. chalcogen.ro An increase in temperature is likely to decrease the stability of the ground-state complex, leading to lower values for the static quenching constant. chalcogen.ro Positive deviations from linearity in Stern-Volmer plots can sometimes indicate that both static and dynamic quenching mechanisms are occurring simultaneously. chalcogen.rorsc.org
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism through which an excited donor chromophore transfers its excitation energy to an acceptor chromophore via long-range dipole-dipole interactions. wikipedia.orgaps.org The efficiency of FRET is highly sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, and also depends on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, as well as the relative orientation of their transition dipoles. wikipedia.orgresearchgate.net
While specific examples of FRET involving 1,9-dibromoanthracene as a donor or acceptor are not detailed in the provided search results, anthracene derivatives are commonly used as fluorophores in FRET studies to probe molecular distances and interactions in biological and chemical systems. wikipedia.orgnih.govrsc.org For FRET to occur with a dibromoanthracene derivative, there would need to be a suitable acceptor molecule with an absorption spectrum that overlaps with the emission spectrum of the dibromoanthracene (the donor), or vice versa. The heavy-atom effect in 1,9-dibromoanthracene, which can shorten the fluorescence lifetime, would be an important consideration in the design of a FRET system, as the FRET efficiency is dependent on the donor's fluorescence lifetime in the absence of the acceptor. wikipedia.org
In-Depth Analysis of Anthracene, 1,9-dibromo-: A Review of Current Scientific Literature
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the photophysical properties and excited-state dynamics of the chemical compound Anthracene, 1,9-dibromo- . While extensive research exists for other isomers of dibromoanthracene, most notably 9,10-dibromoanthracene , this information cannot be extrapolated to the 1,9-isomer due to the critical role that substituent positioning plays in determining the photophysical behavior of anthracene derivatives.
The specific location of the bromine atoms on the anthracene core profoundly influences the molecule's electronic structure, energy levels (such as the first excited singlet state, S₁, and the second excited triplet state, T₂), and, consequently, its excited-state deactivation pathways. oup.com Therefore, data regarding the non-radiative decay channels, intersystem crossing (ISC) dynamics, and exciplex formation of 9,10-dibromoanthracene are not applicable to the 1,9-dibromo- isomer.
Database entries confirm the existence and structure of Anthracene, 1,9-dibromo- (CAS Number: 92610-89-4). nih.govwikipedia.org However, dedicated studies detailing its experimental or theoretical photophysical characteristics as requested in the article outline are not present in the surveyed scientific papers. The vast body of research on dibromoanthracene systems focuses almost exclusively on the 9,10-substituted isomer, investigating its efficient intersystem crossing, the influence of the heavy-atom effect, and its behavior in forming exciplexes with various electron donors. researchgate.netdtic.milacs.orgacs.org
Without specific studies on "Anthracene, 1,9-dibromo-," it is not possible to provide a scientifically accurate and informative article covering the detailed outline provided, which includes:
Excited-State Relaxation Pathways and Energy Transfer
Exciplex Formation and Decomposition Dynamics Involving Dibromoanthracenes
Generating content for these sections would require speculation and would not adhere to the standards of scientific accuracy. Further research and experimental investigation into the specific properties of "Anthracene, 1,9-dibromo-" are necessary before a detailed article on its photophysics can be written.
Energy Transfer to Incorporating Chromophores (e.g., in Polymers)
The phenomenon of energy transfer is a critical aspect of the photophysical behavior of molecular systems where a "donor" chromophore, upon excitation, can transfer its energy to an "acceptor" chromophore. This process, often occurring via Förster Resonance Energy Transfer (FRET), is highly dependent on the spatial proximity of the donor and acceptor, typically within 1-10 nanometers, and the spectral overlap between the emission of the donor and the absorption of the acceptor. rsc.orgcolumbia.edursc.org
Detailed experimental studies specifically investigating the energy transfer from Anthracene, 1,9-dibromo- as a donor to other chromophores incorporated within a polymer matrix are not extensively available in publicly accessible scientific literature. However, the principles of FRET and data from related anthracene derivatives allow for a theoretical consideration of how such a system would behave. For energy transfer to be efficient, several conditions must be met:
Spectral Overlap: The emission spectrum of the excited donor, in this case, 1,9-dibromoanthracene, must overlap with the absorption spectrum of the acceptor chromophore embedded in the polymer. columbia.edursc.org
Proximity: The donor and acceptor moieties must be in close proximity, as the efficiency of FRET is inversely proportional to the sixth power of the distance between them. rsc.org The structure of the polymer and the concentration of the chromophores are crucial in determining this distance.
Orientation: The relative orientation of the donor's emission dipole and the acceptor's absorption dipole influences the transfer efficiency. rsc.org
While direct data for the 1,9-isomer is scarce, studies on the related compound, 9,10-dibromoanthracene , provide insights into the potential behavior of brominated anthracenes in energy transfer processes. For instance, 9,10-dibromoanthracene has been used as a dopant in polypropylene (B1209903) to study chemiluminescence, where energy transfer from triplet states was considered. acs.org In another study, FRET was investigated in mixed molecular crystals of 9,10-dibromoanthracene doped with an acceptor, 9,10-diformylanthracene, demonstrating efficient energy transfer in a solid-state, albeit non-polymeric, system. researchgate.net
In a hypothetical polymer system where Anthracene, 1,9-dibromo- is the donor, the rate and efficiency of energy transfer would be governed by the Förster equation. The Förster distance (R₀), at which the energy transfer efficiency is 50%, is a key parameter. It is determined by the spectral overlap, the quantum yield of the donor, and the refractive index of the polymer medium. rsc.org
The table below outlines the key parameters that would need to be experimentally determined to characterize energy transfer from Anthracene, 1,9-dibromo- in a polymer matrix.
| Parameter | Description | Significance for Energy Transfer |
| Donor (1,9-dibromoanthracene) Fluorescence Quantum Yield (ΦD) | The ratio of photons emitted to photons absorbed by the donor in the absence of the acceptor. | A higher quantum yield generally leads to a larger Förster distance and more efficient energy transfer. rsc.org |
| Acceptor Extinction Coefficient (εA(λ)) | A measure of how strongly the acceptor chromophore absorbs light at a given wavelength (λ). | A high extinction coefficient in the region of donor emission is necessary for significant spectral overlap. |
| Spectral Overlap Integral (J(λ)) | The integral of the overlap between the donor's fluorescence emission spectrum and the acceptor's absorption spectrum. | This value directly quantifies the degree of spectral overlap, which is a prerequisite for FRET. columbia.edu |
| Förster Distance (R₀) | The distance between the donor and acceptor at which the energy transfer efficiency is 50%. | This parameter is characteristic of a specific donor-acceptor pair and is crucial for predicting transfer efficiency at different distances. rsc.org |
| Donor-Acceptor Distance (r) | The actual distance between the donor and acceptor molecules within the polymer. | The energy transfer efficiency is highly sensitive to this distance, decreasing as r⁶. rsc.org |
In conjugated polymers, energy can migrate along the polymer backbone or between adjacent chains before being transferred to a lower-energy acceptor site. ucla.edu If 1,9-dibromoanthracene were incorporated as a pendant group or a segment within a polymer chain, its excited-state energy could be funneled to an acceptor chromophore, potentially leading to sensitized fluorescence or other desired photophysical phenomena. The efficiency of this process would be in competition with other deactivation pathways of the excited 1,9-dibromoanthracene, such as fluorescence and non-radiative decay.
Further research, including steady-state and time-resolved fluorescence spectroscopy on polymer films doped with or covalently incorporating Anthracene, 1,9-dibromo- and a suitable acceptor, is required to elucidate the specific dynamics and efficiencies of energy transfer in such systems.
Theoretical and Computational Investigations of Dibromoanthracene
Quantum Chemical Studies of Electronic Structure
Quantum chemical methods are fundamental tools for understanding the electronic properties of molecules at a fundamental level. pkusz.edu.cnderpharmachemica.com These computational approaches, such as Density Functional Theory (DFT), allow for the detailed investigation of molecular orbitals, electronic transitions, and the response of the electron cloud to external fields, providing insights that are crucial for designing novel materials. researchgate.netrsc.org
Analysis of Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in quantum chemistry. The difference between these energies, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net A smaller gap generally implies higher reactivity and a greater ease of electronic excitation. acs.org
For anthracene (B1667546) derivatives, both the HOMO and LUMO energy levels are typically localized on the core anthracene structure. researchgate.net The substitution pattern and the nature of the substituents can modulate these energy levels and, consequently, the HOMO-LUMO gap. While specific DFT calculations for 1,9-dibromoanthracene are not prominent in the literature, studies on various disubstituted anthracenes demonstrate this principle. For instance, investigations into distyrylanthracene isomers show that the position of the substituents significantly affects the HOMO-LUMO gap, which correlates with the electronic communication between the substituent positions. acs.org Computational studies on new anthracene-based materials confirm that introducing different electron-donating or withdrawing side groups allows for the fine-tuning of the electronic structure. nih.gov
Computation of Transition Dipole Moments
The transition dipole moment (TDM) is a vector quantity that determines the probability of a molecule absorbing or emitting light during an electronic transition between two states. researchgate.net Its magnitude is directly related to the intensity of the corresponding spectral band. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to calculate TDMs and predict electronic spectra.
Determination of Polarizability Changes Upon Electronic Excitation
Molecular polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property can change significantly when the molecule is promoted to an excited electronic state. The change in polarizability upon excitation (Δαeg) can be determined experimentally through solvatochromic measurements or calculated using quantum-chemical methods. rsc.org
Research analyzing the effect of dispersion interactions on the electronic spectra of various anthracenes has provided values for this property. For 9,10-dibromoanthracene (B139309), the change in polarizability upon excitation to the first singlet state has been determined. This value is part of a broader trend observed in halogenated anthracenes, where Δαeg increases with the size of the halogen atom.
| Compound | Change in Polarizability upon Excitation (Δαeg) in ų |
| Anthracene | 16.5 |
| 1-Chloroanthracene | 16.9 |
| 9,10-Dichloroanthracene (B1293567) | 17.2 |
| 9,10-Dibromoanthracene | 18.6 |
| 9,10-Diiodoanthracene | 20.2 |
| (Data sourced from reference) |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful lens for examining the time-dependent behavior of molecular systems, from individual molecules to large crystal structures. By simulating the motions of atoms and molecules over time, MD can reveal crucial information about intermolecular forces, crystal packing, and the mechanical response of materials to stress.
Simulation of Intermolecular Interactions and Packing
The arrangement of molecules in a crystal, or crystal packing, is governed by a delicate balance of intermolecular interactions, such as π-stacking and halogen bonding. The substitution pattern of the bromine atoms on the anthracene core significantly influences these interactions and the resulting solid-state structure. researchgate.net
Detailed computational studies on 9,10-dibromoanthracene single crystals have elucidated the key intermolecular interactions responsible for its packing structure. The molecules arrange into a one-dimensional (1D) column structure dominated by π-stacking. The interaction energies between molecules have been calculated, quantifying the forces along different crystallographic axes. The primary interaction, E₁, represents the strong π-stacking force within a column, while E₂ and E₃ represent weaker lateral interactions between adjacent columns. researchgate.net
| Interaction | Description | Energy (kJ mol⁻¹) |
| E₁ | π-stacking interaction | -50.8 |
| E₂ | Lateral interaction (H-plane) | -9.10 |
| E₃ | Lateral interaction (W-plane) | -6.23 |
| (Interaction energies for 9,10-dibromoanthracene single crystals, sourced from references researchgate.net) |
In the 9,10-Br₂An crystal, the π-stacking interactions are highly effective, with an average distance between π-planes of approximately 3.5 Å.
Computational Modeling of Crystal Elasticity and Deformation
The mechanical properties of molecular crystals, such as their ability to bend or stretch elastically, have garnered significant attention for applications in flexible electronics. Computational simulations are instrumental in understanding the molecular-level mechanisms that give rise to these macroscopic properties.
For 9,10-dibromoanthracene, which forms fluorescent single crystals that are elastically bendable and stretchable, theoretical molecular simulations have been performed to model its deformation behavior. These simulations investigate the dynamics of the molecular packing as the crystal is elongated or contracted. The results show how the relative potential energy of the crystal changes as a function of the lattice parameters. Theoretical models suggest that the tilting motion of the anthracene core is a key mechanism responsible for the large, anisotropic deformation observed in the crystal. Simulations can track the changes in the crystal's axes and the displacement of molecular columns under applied strain, providing a direct link between molecular arrangement and mechanical response.
Advanced Spectroscopic Characterization and Structural Elucidation of Dibromoanthracene Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 9,10-dibromoanthracene (B139309), NMR confirms the symmetrical nature of the molecule.
1D and 2D NMR Techniques
One-dimensional (1D) NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, provides essential information about the chemical environment of the atoms in 9,10-dibromoanthracene. Due to the molecule's C₂ᵥ symmetry, the eight hydrogen atoms give rise to a simplified ¹H NMR spectrum, typically showing two multiplets corresponding to the α-protons (H-1, H-4, H-5, H-8) and the β-protons (H-2, H-3, H-6, H-7). chemicalbook.com Similarly, the ¹³C NMR spectrum displays a reduced number of signals corresponding to the chemically equivalent carbon atoms. nih.gov
The characteristic signals in the ¹H NMR spectrum appear as an AA'BB' system. chemicalbook.com The protons closer to the bromine-substituted carbons (α-protons) are typically shifted downfield compared to the β-protons. chemicalbook.com While 1D spectra are often sufficient for the parent compound, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals in more complex, asymmetrically substituted derivatives of 9,10-dibromoanthracene. tubitak.gov.trresearchgate.net These techniques reveal proton-proton and proton-carbon correlations, respectively, which are crucial for complete structural elucidation. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 9,10-Dibromoanthracene
| Nucleus | Position | Chemical Shift (δ) in ppm | Reference |
|---|---|---|---|
| ¹H | H-1,4,5,8 (α-protons) | ~8.59 | chemicalbook.com |
| ¹H | H-2,3,6,7 (β-protons) | ~7.63 | chemicalbook.com |
| ¹³C | C-9,10 | ~122.2 | rsc.org |
| ¹³C | C-1,4,5,8 | ~128.8 | rsc.org |
| ¹³C | C-2,3,6,7 | ~129.2 | rsc.org |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on 9,10-dibromoanthracene have provided detailed data on its crystal structure, molecular geometry, and the forces governing its assembly in the solid state.
Elucidation of Molecular Packing and Intermolecular Forces
The crystal structure of 9,10-dibromoanthracene has been determined to be triclinic, belonging to the P-1 space group. iucr.orgacs.org The crystal packing is characterized by one-dimensional (1D) π-stacking columns. acs.orgacs.org In this arrangement, the planar anthracene (B1667546) cores of adjacent molecules stack on top of each other, a common motif for π-conjugated systems. researchgate.net This face-to-face packing is crucial for the material's electronic and optical properties. researchgate.netresearchgate.net
Computational and experimental studies have quantified the intermolecular interactions. The dominant forces are van der Waals interactions, particularly the π-π interactions within the stacks, which have a calculated energy of approximately -50.8 kJ mol⁻¹. acs.orgacs.org Lateral interactions between the stacks, mediated by weaker forces, are also present. acs.orgacs.org Unlike some halogenated aromatic compounds, significant bromine-bromine interatomic contacts are not observed between adjacent 9,10-dibromoanthracene molecules in the crystal lattice. acs.org The specific arrangement, with a zigzag pattern of the 1D columns, influences the material's mechanical properties, such as its elasticity. acs.orgresearchgate.net
Table 2: Crystallographic Data for 9,10-Dibromoanthracene
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₄H₈Br₂ | wikipedia.org |
| Crystal System | Triclinic | iucr.orgacs.org |
| Space Group | P-1 | iucr.orgacs.org |
| a | 4.06 Å | iucr.org |
| b | 8.88 Å | iucr.org |
| c | 16.15 Å | iucr.org |
| α | 98.83° | iucr.org |
| β | 97.08° | iucr.org |
| γ | 100.35° | iucr.org |
| Volume (V) | 559.3 ų | iucr.org |
Scanning Probe Microscopy (SPM) for Molecular-Level Reaction Observation
9,10-Dibromoanthracene has become a model system for demonstrating the power of scanning probe microscopy (SPM) to not only image but also manipulate individual molecules and trigger chemical reactions with atomic precision. wikipedia.orgchemicalbook.com These landmark experiments, typically conducted on an inert sodium chloride (NaCl) bilayer grown on a copper (Cu(111)) surface, have provided unprecedented visual evidence of reaction intermediates and products. rsc.org
Atomic Force Microscopy (AFM) Applications
Non-contact atomic force microscopy (ncAFM), especially with a tip functionalized by a single carbon monoxide (CO) molecule, allows for the direct visualization of a molecule's chemical structure with sub-molecular resolution. rsc.org In the study of 9,10-dibromoanthracene, ncAFM was used to identify the starting material and each subsequent product in a tip-induced reaction sequence. acs.org
The AFM images clearly resolved the planar anthracene backbone and the distinct features of the two bromine atoms. rsc.org After inducing a reaction with the STM tip, AFM imaging confirmed the structure of the resulting intermediates: first, a 9-bromoanthryl radical formed by the removal of one bromine atom, and subsequently, a 9,10-didehydroanthracene diradical after the second bromine was cleaved. Finally, AFM imaging unambiguously identified the structure of the final product as a highly strained bicyclic diyne, formed via a retro-Bergman cyclization of the diradical intermediate. acs.org
Scanning Tunneling Microscopy (STM) Applications
Scanning tunneling microscopy (STM) was employed as the active tool to initiate and control the on-surface reaction of 9,10-dibromoanthracene. acs.orgrsc.org By positioning the STM tip over a specific part of the molecule and applying a voltage pulse, researchers could selectively break the carbon-bromine (C-Br) bonds. wikipedia.orgresearchgate.net
The process was achieved in a stepwise manner. A voltage pulse of approximately 1.6 V was sufficient to cleave the first C-Br bond, generating a free radical stabilized by the inert NaCl surface. A subsequent pulse could then remove the second bromine atom, yielding the diradical. acs.orgacs.org Further voltage pulses were used to induce the rearrangement of the diradical into the diyne product. wikipedia.org Remarkably, the final step of the reaction was shown to be reversible; another voltage jolt could convert the diyne back into the diradical, creating a single-molecule switch. acs.orgacs.org These experiments represent a breakthrough in directly observing and controlling chemical bond breaking and formation in a single molecule. acs.org
Advanced Spectroscopic Characterization of Anthracene, 1,9-dibromo-: A Review of Ultrafast Dynamics
The photophysical behavior of halogenated anthracenes is a field of significant interest due to the "heavy-atom effect," where the presence of halogen atoms can profoundly influence the rates of intersystem crossing (ISC) from singlet to triplet excited states. This effect is fundamental to applications in areas such as photodynamic therapy, organic light-emitting diodes (OLEDs), and photon upconversion technologies.
Ultrafast transient absorption spectroscopy is a powerful technique used to probe the dynamics of short-lived excited states on femtosecond to nanosecond timescales. It allows for the direct observation of excited state absorption, stimulated emission, and ground-state bleach, providing critical information on the pathways and time constants of electronic relaxation processes like internal conversion and intersystem crossing.
Fluorescence up-conversion spectroscopy is another sophisticated method that provides high temporal resolution for studying fluorescence decay dynamics, particularly for processes that occur on the sub-picosecond and picosecond scale. This technique is invaluable for understanding the initial events following photoexcitation.
Despite the utility of these methods, a detailed investigation into "Anthracene, 1,9-dibromo-" is not apparent in the current body of scientific literature. The vast majority of studies on dibromoanthracene focus on the 9,10-isomer. For instance, research on 9,10-dibromoanthracene has shown that it undergoes efficient intersystem crossing to a triplet state, which has a strong transient absorption peak around 425 nm. researchgate.netaip.orgresearchgate.net Furthermore, its excited-state dynamics and its role as a triplet sensitizer (B1316253) and in triplet-triplet annihilation upconversion have been extensively documented. instras.comrsc.orgchalmers.se
The absence of equivalent data for the 1,9-dibromo- isomer prevents a detailed discussion and the creation of data tables for its specific ultrafast spectroscopic characteristics. The substitution pattern on the anthracene core is known to significantly alter the electronic and steric properties of the molecule, meaning the photophysical data for 9,10-dibromoanthracene cannot be extrapolated to accurately describe the 1,9-isomer.
Therefore, this article cannot provide the specified detailed research findings on the ultrafast transient absorption and fluorescence up-conversion spectroscopy of "Anthracene, 1,9-dibromo-" due to a lack of available scientific data. Further experimental research is required to elucidate the specific excited-state dynamics of this particular compound.
Applications of Dibromoanthracene in Advanced Materials and Technologies
Development of Conjugated Systems and Polymers
The bifunctional nature of 1,9-dibromoanthracene, with bromine atoms at the 1 and 9 positions, makes it a potential building block for various polymeric and conjugated systems. These bromine sites serve as reactive handles for cross-coupling reactions, enabling its integration into larger molecular architectures.
While the direct polymerization of 1,9-dibromoanthracene into the main chain of conjugated polymers is not as widely documented as that of its 9,10-isomer, its structure is suitable for such applications. A notable application involves its use as a precursor for creating crosslinkers, which are then integrated into a polymer matrix.
A key example is the synthesis of the bifunctional azide (B81097) crosslinker, 1,9-diazidooctylanthracene (DAZOAn). This process begins with the commercially available 1,9-dibromoanthracene. europa.eu The synthesis involves a Kumada coupling between 1,9-dibromoanthracene and the Grignard reagent of a protected 1,6-dibromohexane, followed by deprotection and azidation of the alkyl chains. europa.eu This multi-step synthesis yields the target crosslinker, which can render a light-emitting polymer layer insoluble after deposition and thermal or UV treatment. europa.eu This insolubility is crucial for the fabrication of multilayer Organic Light-Emitting Diodes (OLEDs) through solution processing, as it prevents the dissolution of previously deposited layers. europa.eu
Data sourced from a project developing crosslinkers for solution-processed OLEDs. europa.eu
Dibromoanthracene derivatives are generally useful building blocks for constructing semiconducting molecules and polymers for applications in Organic Field-Effect Transistors (OFETs) and organic solar cells. ossila.com The 9,10-isomer, for instance, is frequently used in palladium-catalyzed copolymerization reactions to create donor-acceptor type polymers and rigid ladder polymers with narrow optical band gaps, which behave as p-type semiconductors. osti.govresearchgate.net These polymers are synthesized via reactions like Suzuki or Stille couplings, where the bromine atoms are substituted to extend the conjugation. ossila.comresearchgate.net
Although specific examples of polymers synthesized directly from 1,9-dibromoanthracene monomers for semiconductor applications are less prevalent in the literature, its structure, featuring two reactive bromine atoms, theoretically allows it to act as a monomer in similar polymerization reactions to produce novel conjugated materials. Its asymmetric nature, compared to the 9,10-isomer, would result in polymers with different structural and electronic properties.
The most direct application of 1,9-dibromoanthracene in organic electronic devices is in the creation of specialized materials for OLEDs. As mentioned, it serves as the starting material for the synthesis of the crosslinker 1,9-diazidooctylanthracene (DAZOAn). europa.eu This molecule is designed to improve the fabrication of solution-processed OLEDs, which are anticipated to be more cost-effective than those made by vacuum sublimation due to lower infrastructure costs and more efficient material usage. europa.eu
The crosslinking approach addresses a significant challenge in the layer-by-layer solution deposition of OLEDs: the potential for a new solvent to dissolve the underlying layer. By incorporating a crosslinker like DAZOAn into the emissive layer, the layer can be made insoluble, thus preserving the integrity of the device architecture during the deposition of subsequent layers. europa.eu The DAZOAn molecule, derived from 1,9-dibromoanthracene, is a bifunctional azide designed to be stable and effective in creating a densely crosslinked network within the emissive layer. europa.eu
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry, which focuses on non-covalent interactions, provides a platform for designing complex, self-assembling systems. wikipedia.orgthno.org Anthracene (B1667546) derivatives are often employed in this field due to their rigid, planar structure and rich π-electron system, which facilitate interactions like π-π stacking.
Molecular cages are self-assembled, three-dimensional structures with internal cavities capable of encapsulating smaller "guest" molecules. researchgate.net This host-guest chemistry is fundamental to applications in areas like targeted drug delivery and catalysis. thno.orgrsc.org The design of these cages often relies on building blocks that can be linked together, and anthracene derivatives can serve as the flat panel components of such structures. While there is extensive research on molecular cages, specific examples utilizing 1,9-dibromoanthracene as the primary building block are not prominently featured in available literature. The study of such systems has more commonly involved other isomers or functionalized anthracenes.
The way molecules pack in the solid state dictates the material's properties. Co-crystallization, the process of forming a crystalline solid with two or more different molecules in a defined stoichiometric ratio, is a powerful tool in materials design. nih.govmdpi.com The study of dibromoanthracene isomers has shown that the substitution pattern of the bromine atoms significantly influences the crystal packing and, consequently, the material's physical properties, such as elasticity. acs.org
For example, studies on 1,5-, 1,8-, and 9,10-dibromoanthracene (B139309) reveal different one-dimensional (1D) column structures and intermolecular interactions within their crystals. acs.org The 9,10-dibromoanthracene isomer, in particular, has been co-crystallized with dopants like 9,10-dicyanoanthracene (B74266) to create elastic mixed molecular crystals. researchgate.net These mixed crystals can function as efficient and flexible optical waveguides by utilizing Förster Resonance Energy Transfer (FRET) between the host (dibromoanthracene) and the guest (dicyanoanthracene), which reduces signal loss from self-absorption. researchgate.net While detailed crystallographic studies specifically for 1,9-dibromoanthracene were not found in the search results, the principles of self-assembly and co-crystallization observed in its isomers highlight the potential for creating novel solid-state materials with tailored properties.
Fluorescence Modulation in Host-Guest Complexes
Research specifically detailing the use of 1,9-dibromoanthracene in fluorescence modulation within host-guest complexes is not extensively documented in publicly available literature. However, the broader class of anthracene derivatives is widely studied for this purpose. The core principle involves encapsulating a "guest" molecule, such as an anthracene derivative, within a larger "host" molecule, like a coordination polymer or a metal-organic framework (MOF). This confinement can significantly alter the photophysical properties of the guest.
The modulation of fluorescence in these systems arises from the interactions between the host and the guest. For instance, studies on various anthracene guests within porous host materials demonstrate that the host's structure can induce different photophysical properties than those observed in the isolated components. researchgate.net Host-guest engineering has emerged as a promising strategy for creating highly tunable luminescent materials. By introducing different polyaromatic hydrocarbon guests, including general anthracene, into the porous frameworks of coordination polymers, researchers can achieve distinct emission properties. mdpi.com This tuning is often the result of donor-acceptor (D-A) interactions between the guest and the host framework. mdpi.com
The general mechanism for fluorescence modulation in such complexes can be summarized in the table below, based on principles observed with various anthracene derivatives.
| Interaction Mechanism | Effect on Fluorescence | Example Host/Guest System |
| Energy Transfer | Quenching or enhancement of guest fluorescence depending on energy level alignment. | Anthracene derivatives and BODIPY dyes in a coordination cage. nih.govfrontiersin.org |
| Conformational Restriction | Increased fluorescence intensity due to prevention of non-radiative decay pathways. | General principle for guests in rigid host cavities. nih.gov |
| Donor-Acceptor Interactions | Shift in emission wavelength (color tuning) and intensity. | Anthracene guest in a coordination polymer (CP) host. mdpi.com |
| Guest Aggregation Control | Prevention of aggregation-caused quenching, leading to stronger emission in the solid state or solution. | Tetraazaporphine stabilized in a Pt-based coordination cage. nih.gov |
Advanced Optical Materials Development
While specific applications of 1,9-dibromoanthracene as a primary luminescent material are not widely reported, the anthracene framework is a fundamental component in the development of advanced fluorescent materials. mdpi.com The position of substituents on the anthracene core dramatically influences the resulting luminescent properties. acs.org For example, studies on different isomers of dibromoanthracene (Br₂An) show that 9,10-Br₂An is luminescent, whereas 1,8-Br₂An is nonluminescent, highlighting the critical role of the substitution pattern. acs.org
Anthracene derivatives are key building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and light-emitting polymers. mdpi.comnih.gov Research has focused on synthesizing derivatives to achieve specific colors and high quantum yields. For instance, attaching different groups to the 9 and 10 positions is a common strategy to create blue-emitting materials with high thermal stability, which is crucial for OLED applications. mdpi.com The goal is often to prevent π-π stacking, which can quench fluorescence, thereby favoring strong emission. mdpi.com
The development of materials that combine high charge mobility with efficient solid-state luminescence is a significant challenge, with applications in organic light-emitting transistors (OLETs). rsc.org Anthracene's relatively high triplet energy prevents singlet fission, a process that turns emissive states into non-emissive ones, making it a good candidate for achieving high photoluminescence quantum yields in the solid state. rsc.org
Non-linear optical (NLO) phenomena occur when a material's polarization response to an applied electric field (like intense laser light) is non-linear. frontiersin.org This can lead to a variety of effects, including changes in the refractive index and the generation of new light frequencies. thno.orgmdpi.com The NLO response of a material is described by its susceptibility tensors, with the second-order (χ⁽²⁾) and third-order (χ⁽³⁾) susceptibilities being of particular interest for device applications. mdpi.commdpi.com
While there is a lack of specific studies on the NLO properties of 1,9-dibromoanthracene, the general class of organic molecules with extended π-conjugated systems, like anthracene, is a major focus of NLO research. frontiersin.org Strategies to enhance NLO response often involve creating molecules with a "push-pull" mechanism or engineering supramolecular assemblies that lead to a non-centrosymmetric arrangement, a key requirement for second-order NLO effects. frontiersin.orgresearchgate.net
Optical limiting is a third-order NLO effect where a material's transmittance decreases as the intensity of incident light increases. This property is valuable for protecting sensitive optical sensors and human eyes from high-intensity laser pulses. The response originates from processes like two-photon absorption (TPA) and reverse saturable absorption. While specific data for 1,9-dibromoanthracene is scarce, studies on copolymers derived from its isomer, 9,10-dibromoanthracene, have demonstrated reverse saturable absorption, indicating potential for optical limiting applications.
Second-harmonic generation (SHG) is a second-order NLO process where two photons of the same frequency interact with the material to generate a single new photon with twice the frequency (and half the wavelength). mdpi.com A fundamental prerequisite for a material to exhibit SHG is a non-centrosymmetric crystal structure. mdpi.com
Research into the SHG properties of specific dibromoanthracene isomers is not widespread. General studies on organic compounds show that the powder method can be a convenient way to screen for SHG activity, which indicates the absence of a center of symmetry in the crystal. researchgate.net The development of NLO materials often focuses on engineering molecules and their crystal packing to achieve this non-centrosymmetric arrangement. researchgate.net Third-harmonic generation (THG), a third-order process, can occur in materials regardless of their crystal symmetry. mdpi.com
Photocatalysis utilizes a material (the photocatalyst) that absorbs light to generate electron-hole pairs, which then drive chemical reactions. nih.govrsc.org Organic semiconductors, including those based on anthracene, have attracted significant attention as photocatalysts due to their tunable properties and lower environmental hazard compared to some inorganic counterparts. rsc.org
There are no specific, detailed studies on the use of 1,9-dibromoanthracene in photocatalysis found in the reviewed literature. However, research on other anthracene derivatives provides insight into the potential mechanisms. For instance, conjugated microporous polymers synthesized from 2,6- and 9,10-dibromoanthracene have shown efficient photocatalytic degradation of organic pollutants in water. osti.gov Similarly, anthraquinones, which are oxidized forms of anthracene, are well-known photocatalysts. nih.gov
The general mechanism for an organic photocatalyst involves the following steps:
Light Absorption: The photocatalyst absorbs a photon, promoting an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), creating an excited state. nih.govrsc.org
Charge Separation/Transfer: The generated electron-hole pair separates and moves to the material's surface. rsc.org
Redox Reactions: The electron and hole initiate reduction and oxidation reactions with adsorbed molecules (e.g., water or pollutants). For water splitting, the LUMO must be at a more negative potential than the reduction potential of H⁺/H₂, and the HOMO must be at a more positive potential than the oxidation potential of H₂O/O₂. rsc.org
The table below outlines the key parameters for photocatalysis based on general organic photocatalysts.
| Parameter | Description | Importance |
| Band Gap (HOMO-LUMO gap) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Determines the wavelength of light the material can absorb. A smaller gap allows for absorption of visible light. rsc.org |
| Charge Carrier Mobility | The ease with which electrons and holes move through the material. | High mobility reduces the chance of electron-hole recombination, increasing efficiency. osti.gov |
| Redox Potentials | The energy levels of the HOMO and LUMO relative to the reactions to be catalyzed. | Determines if the photocatalyst has sufficient potential to drive the desired chemical transformation. rsc.org |
| Surface Area & Porosity | The physical structure of the photocatalyst material. | A high surface area provides more active sites for reactions to occur. osti.gov |
Information on "Anthracene, 1,9-dibromo-" in Chemiluminescence Applications is Not Available
Following a comprehensive search of scientific literature and chemical databases, there is no specific information available regarding the role of Anthracene, 1,9-dibromo- as an energy acceptor or activator in chemi- and bioluminescent systems. The provided outline, which focuses on the applications of this specific compound in advanced materials and technologies, particularly its function in chemiluminescence, cannot be addressed with scientifically accurate and verifiable data.
Chemical databases confirm the existence of "Anthracene, 1,9-dibromo-" (CAS RN: 92610-89-4), providing its basic chemical structure and properties. However, research literature detailing its photophysical behavior, specifically its application as a chemiluminescence activator, is not present in the available resources.
It is crucial to distinguish this compound from its well-studied isomer, 9,10-dibromoanthracene (CAS RN: 523-27-3). Extensive research has been published on the latter's role as an efficient energy acceptor and activator in various chemiluminescent reactions, such as those involving peroxyoxalates and 1,2-dioxetanes. In these systems, 9,10-dibromoanthracene effectively accepts energy from a chemically generated, electronically excited intermediate (often a triplet state) and subsequently emits that energy as light (fluorescence), thereby enhancing the luminescence intensity.
The specific positioning of the bromine atoms on the anthracene core significantly influences the molecule's electronic and photophysical properties. Therefore, data and findings related to 9,10-dibromoanthracene cannot be attributed to or used to describe the behavior of 1,9-dibromoanthracene.
Due to the strict requirement to focus solely on "Anthracene, 1,9-dibromo-" and the absence of relevant data for this specific compound in the context of chemiluminescence, the requested article cannot be generated.
Mechanistic Organic Chemistry Involving Dibromoanthracene
Reaction Intermediates and Mechanistic Pathways
The substitution pattern of 1,9-dibromoanthracene influences the stability and formation of reaction intermediates, which are pivotal in understanding its chemical transformations.
While direct studies on the radical chemistry of 1,9-dibromoanthracene are not extensively documented, the behavior of its isomer, 9,10-dibromoanthracene (B139309), provides significant insights into analogous processes. For instance, voltage pulses from a scanning tunneling microscope (STM) tip can induce the stepwise fragmentation of carbon-bromine bonds in 9,10-dibromoanthracene. wikipedia.orgacs.org This process first forms a monoradical and subsequently a diradical, with the resulting carbon radicals being stabilized by the underlying substrate. wikipedia.orgacs.org
Further research on complex anthracene (B1667546) derivatives has shown the formation of remarkably stable diradical states. acs.orgresearchgate.net These open-shell triplet diradicals can be generated electrochemically and are characterized by techniques like EPR spectroscopy. acs.org The stability of these diradicals is often attributed to significant activation barriers for isomerization to a more stable closed-shell geometry, arising from steric hindrance. acs.org The interconversion between the diradical state and a closed-shell form can sometimes be controlled by light irradiation and thermal processes. acs.org The study of such systems highlights the potential for 1,9-dibromoanthracene to participate in similar radical-mediated pathways, although the specific energetics and stability would be influenced by the different substitution pattern.
A groundbreaking study utilizing a combination of scanning tunneling microscopy (STM) and atomic force microscopy (AFM) has allowed for the direct observation of chemical bond changes in a single molecule of 9,10-dibromoanthracene. acs.org By applying voltage pulses from the microscope tip, researchers were able to sequentially break the two carbon-bromine bonds, leading to the formation of a diradical intermediate. acs.org A subsequent voltage pulse could then induce a cyclization reaction, converting the diradical into a bicyclic diene–diyne product. acs.org This work represents a significant advance in directly visualizing reaction intermediates and transformations at the molecular scale. acs.org While this specific experiment was performed on the 9,10-isomer, it demonstrates a powerful methodology that could be applied to study the mechanistic details of reactions involving 1,9-dibromoanthracene.
Electron Transfer Processes
Electron transfer is a fundamental process in the chemistry of aromatic compounds like 1,9-dibromoanthracene, leading to the formation of charged species and enabling subsequent reactions.
Anthracenes are known to act as electron donors in the formation of electron donor-acceptor (EDA) or charge-transfer (CT) complexes with suitable electron acceptors. cdnsciencepub.com These complexes are characterized by a weak electronic interaction between the donor and acceptor molecules, which often results in a new, broad absorption band in the visible spectrum. cdnsciencepub.com
Studies on various substituted anthracenes, including 9,10-dibromoanthracene, have shown the formation of 1:1 CT complexes with tetracyanoethylene (B109619) (TCNE). cdnsciencepub.com The energy of the charge-transfer transition (hνCT) is a measure of the electron-donating ability of the anthracene derivative. cdnsciencepub.com The presence of electron-withdrawing substituents, such as bromine, generally leads to a stabilization of the highest occupied molecular orbital (HOMO), which in turn affects the energy of the CT transition. cdnsciencepub.com It is well-established that these complexes often arrange in alternating donor and acceptor stacks in the solid state, stabilized by weak intermolecular interactions. nih.govresearchgate.net Although specific studies on 1,9-dibromoanthracene are limited, it is expected to form similar charge-transfer complexes with appropriate electron acceptors.
Table 1: Charge-Transfer Transition Energies for EDA Complexes of Substituted Anthracenes with Tetracyanoethylene
| Anthracene Derivative | CT Transition Energy (hνCT) (eV) |
|---|---|
| 9-Bromoanthracene | 1.64 |
| 9,10-Dibromoanthracene | 1.68 |
Data sourced from studies on substituted anthracenes. The values indicate the energy of the visible charge-transfer band. cdnsciencepub.com
Electrochemical methods, such as cyclic voltammetry, are powerful tools for investigating the electron transfer properties of molecules. The oxidation potential of a compound provides a quantitative measure of the ease with which it can lose an electron. For substituted anthracenes, the first oxidation potential (E°), corresponding to the removal of an electron from the HOMO to form a radical cation, is influenced by the nature of the substituents. cdnsciencepub.com
Photoreactivity and Cycloaddition Reactions (e.g., [4+2] Adducts)
The photoreactivity of anthracenes is a well-studied area, with cycloaddition reactions being a prominent class of transformations. nih.govresearchgate.net These reactions are typically initiated by the absorption of UV light, which promotes the anthracene to an excited state.
One of the most common photoreactions of anthracenes is the [4+4] photodimerization, which occurs between an excited-state anthracene molecule and a ground-state molecule, forming a dimer across the 9,10-positions. researchgate.net However, for anthracenes with bulky substituents at the 9 and 10-positions, this dimerization can be sterically hindered. nankai.edu.cn
Another significant photoreaction is the [4+2] cycloaddition, or Diels-Alder reaction, which can occur with various dienophiles. researchgate.netorientjchem.orgresearchgate.netnumberanalytics.com A notable example is the reaction of anthracenes with singlet oxygen (¹O₂), which is often generated photosensitively. researchgate.netnankai.edu.cn This reaction yields a 9,10-endoperoxide through a [4+2] cycloaddition. nankai.edu.cn This process can be reversible, with the endoperoxide reverting to the parent anthracene and singlet oxygen upon heating. nankai.edu.cn The presence of substituents on the anthracene ring can influence the rate and efficiency of both the cycloaddition and the reverse reaction. researchgate.net While much of the research has focused on 9,10-disubstituted anthracenes, the principles of [4+2] cycloaddition are general and applicable to isomers like 1,9-dibromoanthracene, although the regioselectivity and reactivity might differ. researchgate.net
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 1,9-Dibromoanthracene |
| 9,10-Dibromoanthracene |
| Tetracyanoethylene |
| 9-Bromoanthracene |
| Bicyclic diene–diyne |
| 9,10-endoperoxide |
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 1,9-dibromoanthracene in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile or neoprene gloves (tested against EN 374 standards) and flame-retardant antistatic lab coats. Inspect gloves prior to use and employ proper removal techniques to avoid contamination .
- Ventilation : Ensure fume hoods or local exhaust ventilation to minimize vapor/mist inhalation. Eyewash stations and safety showers must be accessible .
- Spill Management : Sweep spills using non-sparking tools and collect in chemically resistant containers. Avoid water rinsing to prevent environmental release .
- Storage : Store in tightly sealed containers in dry, well-ventilated areas away from ignition sources. Opened containers must be resealed upright .
Q. What synthetic routes are effective for preparing 1,9-dibromoanthracene, and how can reaction efficiency be optimized?
- Methodological Answer :
- Bromination Strategies : Adapt methods from analogous dibromoanthracene syntheses. For example, bromodimethylsulfonium bromide (BDMS) in dichloromethane (DCM) at room temperature achieves high yields (e.g., 9,10-dibromoanthracene synthesis in 30 minutes) .
- Solvent Optimization : DCM outperforms acetonitrile, THF, or ethyl acetate in reaction rate and yield. Include a gas trap for HBr emissions .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for purity >98% .
Advanced Research Questions
Q. How can the photophysical and electrochemical properties of 1,9-dibromoanthracene derivatives be tailored for organic electronics?
- Methodological Answer :
- Structural Modifications : Introduce electron-donating/withdrawing groups via Suzuki-Miyaura coupling (e.g., Pd catalysts, aryl boronic acids) to tune HOMO-LUMO levels .
- Characterization : UV-Vis spectroscopy (λmax ~400–500 nm) and cyclic voltammetry (oxidation potentials ~0.8–1.2 V vs. Ag/AgCl) quantify optoelectronic behavior. Compare experimental data with DFT calculations .
- Device Integration : Test hole-transporting material (HTM) performance in perovskite solar cells using spin-coated thin films (e.g., 100–200 nm thickness) .
Q. What mechanisms govern the thermal and photolytic stability of 1,9-dibromoanthracene, and how can decomposition be mitigated?
- Methodological Answer :
- Thermal Stability : Monitor decomposition via TGA (onset ~220°C) and DSC. Avoid temperatures >200°C to prevent HBr and carbon monoxide release .
- Photolytic Degradation : UV irradiation studies (254–365 nm) reveal dimerization pathways. Use amber glassware and inert atmospheres (N2/Ar) to suppress side reactions .
- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1–1 wt% to prolong shelf life .
Q. How do substituent positions (e.g., 1,9 vs. 9,10-dibromo) influence anthracene derivative reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : 1,9-dibromo substitution creates steric hindrance, reducing reactivity in Heck couplings compared to 9,10-dibromo isomers. Optimize catalyst loading (e.g., 5–10 mol% Pd(PPh3)4) .
- Electronic Effects : Bromine’s electron-withdrawing nature lowers π-π* transition energy. Compare reaction rates using Hammett σ constants for substituent electronic contributions .
- Byproduct Analysis : Track debromination byproducts (e.g., anthracene) via GC-MS or HPLC to refine stoichiometric ratios .
Contradictions & Precautions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
